molecular formula C8H5BrN2O2 B595450 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1315360-75-8

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B595450
CAS No.: 1315360-75-8
M. Wt: 241.044
InChI Key: NBXDWHKFUACMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” is a chemical compound with the empirical formula C8H5BrN2O2 and a molecular weight of 241.04 . It is typically available in solid form .


Synthesis Analysis

The synthesis of “this compound” has been achieved through different methods. One approach involves the co-electrolysis of 3-bromoimidazo[1,2-a]pyridines in a simple undivided cell without any external oxidant . Another method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC(C1=CC2=NC=C(N2C=C1)Br)=O .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 282-285°C (decomposition) .

Scientific Research Applications

Role in Heterocyclic Chemistry and Coordination Compounds

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a pivotal compound in the synthesis of heterocyclic compounds, demonstrating diverse chemical reactivities and forming complex structures. Boča, Jameson, and Linert (2011) explored its variability in chemistry, particularly in forming coordination compounds with metals, showcasing its potential in developing materials with unique magnetic, electrochemical, and spectroscopic properties (Boča, Jameson, & Linert, 2011).

Contribution to Organic Synthesis and Medicinal Chemistry

In organic synthesis, the compound serves as a crucial building block for creating biologically active molecules, including those with potential anticancer, antibacterial, and anti-inflammatory properties. Li et al. (2019) highlighted its importance in synthesizing heterocyclic N-oxide derivatives, which are valuable for their biological significance and application in drug development (Li et al., 2019).

Insights into CNS Acting Drugs Synthesis

Saganuwan (2017) discussed its relevance in synthesizing central nervous system (CNS) acting drugs, underlining the compound's role in creating heterocyclic compounds that can influence various CNS activities, ranging from depression to convulsion (Saganuwan, 2017).

Applications in Optical Sensors and Photoluminescence

Jindal and Kaur (2021) reviewed the compound's application in developing optical sensors, emphasizing pyrimidine derivatives' ability to act as exquisite sensing materials due to their capability to form both coordination and hydrogen bonds, showcasing the compound's utility in sensing and biological applications (Jindal & Kaur, 2021).

Exploration in Optoelectronic Materials

The compound also finds application in the development of optoelectronic materials, as indicated by Lipunova et al. (2018), who discussed the incorporation of similar heterocyclic compounds into π-extended conjugated systems for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).

Future Directions

The synthesis of “3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” and its derivatives has significant potential in various fields, especially in medicinal chemistry due to their varied medicinal applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXDWHKFUACMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.